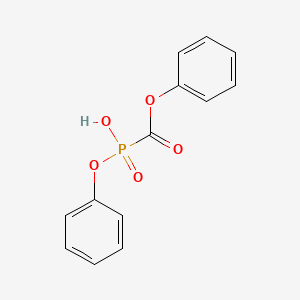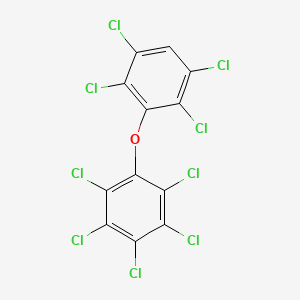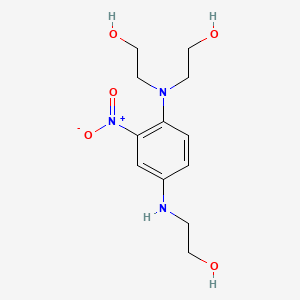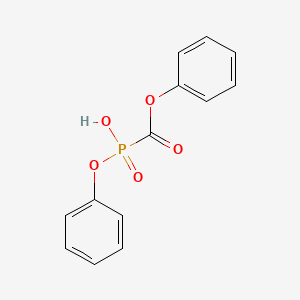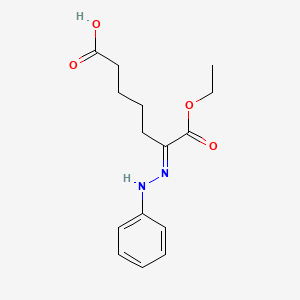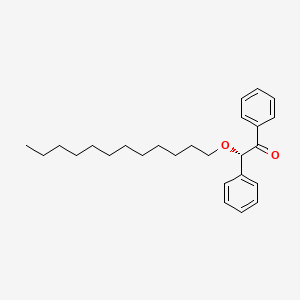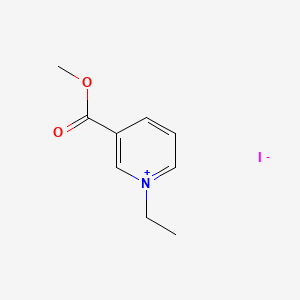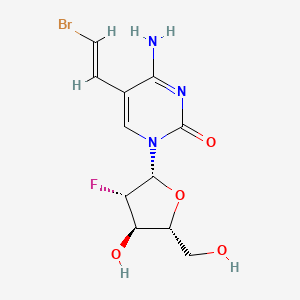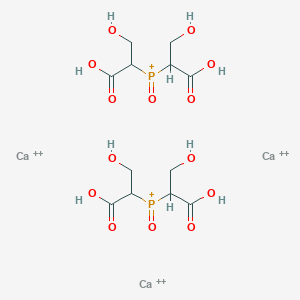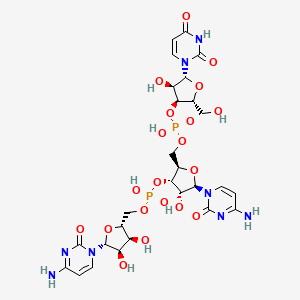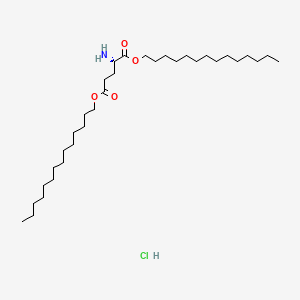
L-Glutamic acid, diteradecyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, diteradecyl ester, hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the esterification of L-glutamic acid with diteradecyl alcohol and the formation of a hydrochloride salt. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, diteradecyl ester, hydrochloride typically involves the esterification of L-glutamic acid with diteradecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-glutamic acid and diteradecyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain the pure ester, which is subsequently converted to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, diteradecyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding L-glutamic acid and diteradecyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-glutamic acid and diteradecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the ester and alcohol components.
Scientific Research Applications
L-Glutamic acid, diteradecyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biochemical pathways and as a model compound for understanding esterification and hydrolysis reactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which L-Glutamic acid, diteradecyl ester, hydrochloride exerts its effects involves its interaction with various molecular targets. The ester group can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. The diteradecyl group may interact with lipid membranes, affecting membrane fluidity and permeability. The hydrochloride salt form enhances the compound’s solubility in aqueous solutions, facilitating its use in various applications.
Comparison with Similar Compounds
L-Glutamic acid, diteradecyl ester, hydrochloride can be compared with other similar compounds such as:
L-Glutamic acid diethyl ester hydrochloride: Similar esterification but with shorter alkyl chains, leading to different solubility and reactivity properties.
L-Glutamic acid dimethyl ester hydrochloride: Even shorter alkyl chains, used in different synthetic applications.
L-Glutamic acid di-tert-butyl ester hydrochloride: Contains bulky tert-butyl groups, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
125401-72-1 |
|---|---|
Molecular Formula |
C33H66ClNO4 |
Molecular Weight |
576.3 g/mol |
IUPAC Name |
ditetradecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C33H65NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-32(35)28-27-31(34)33(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31H,3-30,34H2,1-2H3;1H/t31-;/m0./s1 |
InChI Key |
NLWSHQKCWPATQP-YNMZEGNTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCC)N.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


